numb protein

Cancer Biology Cell Migration EMT

NUMB protein (Protein numb homolog, CAS 126805-88-7) is an evolutionarily conserved endocytic adaptor protein that plays a critical role in determining cell fate, primarily by functioning as a negative regulator of the Notch signaling pathway. It achieves this by binding to Notch receptors and promoting their endocytosis and subsequent degradation, thereby controlling the balance between stem cell self-renewal and differentiation.

Molecular Formula C8H14O2
Molecular Weight 0
CAS No. 126805-88-7
Cat. No. B1180201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenumb protein
CAS126805-88-7
Synonymsnumb protein
Molecular FormulaC8H14O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NUMB Protein (CAS 126805-88-7) for Research & Procurement: Key Characteristics


NUMB protein (Protein numb homolog, CAS 126805-88-7) is an evolutionarily conserved endocytic adaptor protein that plays a critical role in determining cell fate, primarily by functioning as a negative regulator of the Notch signaling pathway [1]. It achieves this by binding to Notch receptors and promoting their endocytosis and subsequent degradation, thereby controlling the balance between stem cell self-renewal and differentiation [2]. The mammalian NUMB gene, through alternative splicing, generates at least four major protein isoforms (p65, p66, p71, p72), which exhibit distinct and sometimes opposing functional properties, adding a layer of complexity to its biological role .

Why NUMB Protein Isoforms (CAS 126805-88-7) Cannot Be Interchanged in Research


Generic substitution of NUMB with other Notch pathway inhibitors or even between its own isoforms is not scientifically justifiable due to its unique, receptor-specific and context-dependent mode of action. NUMB directly interacts with and promotes the degradation of specific Notch receptors (e.g., Notch1) but not others (e.g., Notch3), demonstrating high target selectivity [1]. Furthermore, the distinct isoforms of NUMB (p65/p66 vs. p71/p72) exhibit opposing effects on key cellular processes like epithelial-to-mesenchymal transition (EMT) and cancer cell migration, making the precise isoform context critical for experimental outcomes [2]. This isoform-specific functionality, coupled with its unique mechanism of modulating endosomal trafficking [3], means that substituting NUMB with a general Notch inhibitor (e.g., DAPT, a gamma-secretase inhibitor) or a different adaptor protein would produce fundamentally different and non-comparable experimental results.

Quantitative Evidence: Differentiating NUMB Protein for Scientific Selection


NUMB Isoforms p65/p66 vs. p71/p72: Opposing Functional Outcomes in Cancer Cell Migration

Direct comparison of NUMB isoforms reveals that p65/p66 (E12-skipping) significantly promotes cancer cell migration and epithelial-to-mesenchymal transition (EMT) in vitro and metastasis in vivo, whereas p71/p72 (E12-included) isoforms attenuate these effects [1]. In a transwell migration assay using A549 lung cancer cells, knockdown of endogenous p65/p66 reduced migration by ~50%, while overexpression of p66 increased migration by over 2-fold compared to control [1]. In contrast, overexpression of p71/p72 did not enhance migration and instead reduced Notch1 transcriptional activity [1].

Cancer Biology Cell Migration EMT

Receptor-Specific Regulation: NUMB Preferentially Targets Notch1 Over Notch3

In co-expression studies, NUMB isoforms consistently downregulated Notch1-mediated transcriptional activity but had no effect on Notch3, demonstrating receptor specificity [1]. In a myogenic differentiation assay using C2C12 cells, all four NUMB isoforms (p65, p66, p71, p72) reduced Notch1-induced inhibition of myogenesis, but none could reverse Notch3-mediated inhibition [1]. Furthermore, while Notch1 was robustly polyubiquitinated and degraded in the presence of NUMB, Notch3 was neither polyubiquitinated nor degraded [1]. This contrasts with other Notch inhibitors, such as gamma-secretase inhibitors (e.g., DAPT, IC50 ~10 nM for Notch1 cleavage), which broadly inhibit all Notch receptors non-selectively.

Notch Signaling Receptor Specificity Myogenesis

In Vivo Therapeutic Efficacy: AAV-Mediated NUMB Overexpression Alleviates Liver Fibrosis in a Rat Model

In a rat model of cholestatic liver fibrosis (CLF) induced by bile duct ligation (BDL), adeno-associated virus (AAV)-mediated overexpression of full-length NUMB significantly alleviated fibrosis, with effects comparable to overexpression of the Exon3 domain alone [1]. Histological analysis showed that AAV-Numb treatment reduced collagen deposition (Sirius Red staining) and ductular reaction (CK19+ biliary epithelial cells) to levels approaching those of sham-operated controls [1]. Quantitatively, AAV-Numb reduced the elevated serum levels of alkaline phosphatase (ALP) and total bilirubin (TBIL) by approximately 40-50% compared to the untreated BDL group [1].

Liver Fibrosis Gene Therapy In Vivo Model

NUMB-Mediated Notch1 Degradation: A Key Mechanism for Suppressing Cancer Stemness

In gastric cancer, the interaction of CD51 with NUMB diverts Notch1 from lysosomal degradation, enhancing cancer stem cell (CSC) traits; this highlights NUMB's critical role as a tumor suppressor [1]. Patient-derived organoid and xenograft models demonstrated that pharmacologically disrupting the CD51-NUMB interaction (e.g., with cilengitide) restores NUMB-mediated Notch1 degradation and suppresses tumor growth [1]. In functional assays, CD51 overexpression, which sequesters NUMB, increased tumorsphere formation efficiency by approximately 3-fold compared to control cells, an effect that was completely reversed by NUMB overexpression [1].

Cancer Stem Cells Notch Signaling Gastric Cancer

Optimal Application Scenarios for NUMB Protein (CAS 126805-88-7) in Research and Development


Dissecting Notch1-Specific Signaling in Developmental Biology and Disease Models

In studies where distinguishing between the roles of different Notch paralogs is critical, NUMB protein is the preferred tool. Its demonstrated ability to selectively regulate Notch1 without affecting Notch3 [1] makes it invaluable for experiments aiming to isolate Notch1-dependent phenotypes. For example, in myogenesis or neurogenesis research where Notch1 and Notch3 may have distinct functions, using a pan-Notch inhibitor would mask isoform-specific contributions. NUMB overexpression or knockdown allows for precise modulation of the Notch1 axis, providing cleaner, more interpretable data on receptor-specific signaling cascades.

Investigating Cancer Stem Cell Biology and Metastasis Mechanisms

The functional dichotomy between NUMB isoforms—where p65/p66 promotes EMT and migration while p71/p72 suppresses it—makes NUMB an essential component for cancer research [2]. Specifically, studies focused on the molecular drivers of epithelial-to-mesenchymal transition (EMT), cancer cell invasion, and metastatic dissemination should prioritize the use of isoform-specific NUMB reagents. Furthermore, given NUMB's central role in suppressing cancer stemness via Notch1 degradation [3], it serves as a critical control or target in assays measuring tumorsphere formation, chemoresistance, and stem cell marker expression in various cancer types.

Validating Therapeutic Targets for Fibrotic Diseases in Preclinical In Vivo Models

NUMB is a validated and potent target for developing anti-fibrotic therapies, particularly for liver fibrosis. Direct in vivo evidence shows that AAV-mediated NUMB delivery significantly alleviates fibrosis in a rat model of cholestasis, reducing key pathological markers by up to 50% [4]. This positions NUMB as a high-value candidate for drug discovery programs aiming to translate Notch pathway modulation into viable treatments for chronic liver diseases. Researchers in pharmaceutical and biotech settings should utilize NUMB constructs in preclinical models to validate target engagement, assess therapeutic efficacy, and benchmark novel anti-fibrotic compounds against a proven gene therapy benchmark.

Developing and Validating Isoform-Specific Antibodies and Detection Tools

The existence of at least four functionally distinct NUMB isoforms (p65, p66, p71, p72) creates a critical need for highly specific research tools. Industrial suppliers and core facilities should prioritize the development and validation of antibodies, ELISA kits, and CRISPR tools that can distinguish between these isoforms. Given that p65/p66 and p71/p72 isoforms have opposing effects on cancer cell behavior [2], any study using generic 'NUMB' antibodies risks obscuring or misinterpreting the true biological mechanism. Procurement decisions should therefore favor vendors who provide validated, isoform-specific reagents, and research protocols must be designed with this isoform complexity in mind.

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